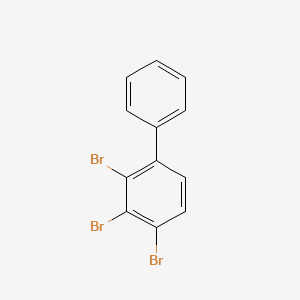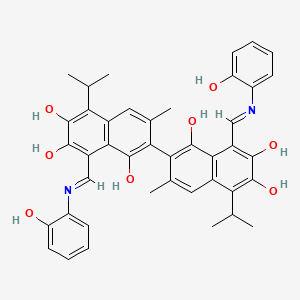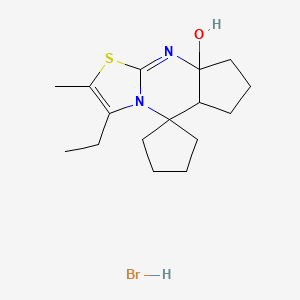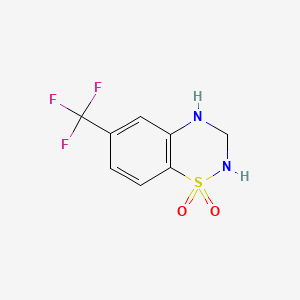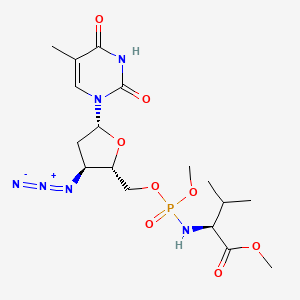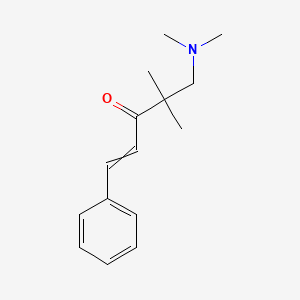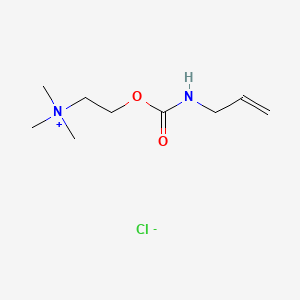
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride is a chemical compound with a unique structure that combines elements of carbamic acid and allyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride typically involves the reaction of allyl carbamate with 2-(trimethylammonio)ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. The use of advanced technologies and equipment ensures the consistent quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler molecules by adding hydrogen or removing oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters and other derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its action include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, propyl ester
Uniqueness
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride is unique due to its specific structure, which combines an allyl group with a trimethylammonioethyl ester. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
By understanding the detailed aspects of this compound, researchers and industry professionals can leverage its properties for various innovative applications
Propriétés
Numéro CAS |
63981-50-0 |
|---|---|
Formule moléculaire |
C9H19ClN2O2 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
trimethyl-[2-(prop-2-enylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-5-6-10-9(12)13-8-7-11(2,3)4;/h5H,1,6-8H2,2-4H3;1H |
Clé InChI |
YLSSDTLINWPQKJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC(=O)NCC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


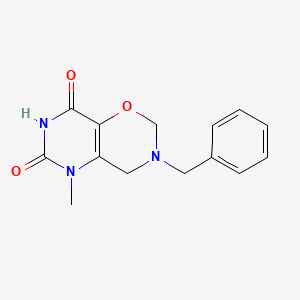
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)


